1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17822655
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO4 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 4-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C17H23NO4/c1-2-13-8-10-17(11-9-13,15(19)20)18-16(21)22-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,21)(H,19,20) |
| Standard InChI Key | CZTDCOWFMALZSR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid is , with a molecular weight of 305.4 g/mol . The cyclohexane ring adopts a chair conformation, with substituents at the 1- and 4-positions creating distinct steric and electronic environments. The 1-position hosts both a carboxylic acid (-COOH) and a benzyloxycarbonyl (Cbz)-protected amino group (-NH-Cbz), while the 4-position features an ethyl (-CHCH) substituent . This arrangement confers rigidity to the molecule while allowing selective functionalization at the amino and carboxylate sites.
Stereochemical Considerations
The stereochemistry of the cyclohexane ring significantly influences the compound’s reactivity and biological activity. Nuclear Magnetic Resonance (NMR) studies reveal that the equatorial positioning of the ethyl group minimizes steric hindrance with the Cbz-protected amino moiety, stabilizing the molecule in polar solvents. Density Functional Theory (DFT) calculations suggest that the trans configuration between the amino and carboxylic acid groups optimizes hydrogen-bonding interactions, a critical factor in its enzymatic recognition .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid typically begins with 4-ethylcyclohexanone, which undergoes Strecker amino acid synthesis to introduce the α-amino group. Subsequent protection of the amine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine, yields the Cbz-protected intermediate. Oxidation of the ketone to a carboxylic acid is achieved using Jones reagent (CrO/HSO), followed by purification via recrystallization from ethanol-water mixtures. Reported yields range from 60% to 75%, depending on reaction scale and solvent choice.
Optimization Strategies
Recent advances focus on enantioselective synthesis using chiral auxiliaries. For instance, employing (R)-BINOL-derived phosphoric acids as catalysts during the Strecker step achieves enantiomeric excess (ee) values exceeding 90% . Solvent optimization studies demonstrate that replacing dichloromethane with cyclopentyl methyl ether (CPME) improves reaction sustainability without compromising yield.
Chemical Properties and Reactivity
Functional Group Behavior
The Cbz group serves as a robust amine-protecting agent, stable under acidic and basic conditions but cleavable via hydrogenolysis (H/Pd-C) or mild acidolysis (HCl/dioxane). The carboxylic acid moiety participates in peptide coupling reactions mediated by carbodiimides (e.g., EDC/HOBt), enabling incorporation into larger biomolecules . Comparative kinetic studies indicate that the ethyl substituent reduces the pK of the carboxylic acid by 0.3 units relative to unsubstituted cyclohexanecarboxylic acid, enhancing its solubility in aqueous-organic mixtures .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity assessment, with retention times typically between 8.5 and 9.2 minutes on C18 columns. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 306.4 [M+H] . X-ray crystallography of single crystals grown from acetonitrile reveals a monoclinic space group (P2/c) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.6° .
Biological and Pharmaceutical Applications
Mechanism Exploration
In vitro assays demonstrate moderate inhibitory activity against bacterial dihydrofolate reductase (DHFR), with an IC of 18.7 µM against E. coli DHFR . Molecular docking simulations suggest that the carboxylic acid forms salt bridges with Arg57 and His114 residues, while the ethyl group occupies a hydrophobic pocket near the active site .
Comparative Analysis with Structural Analogs
The Cbz-protected derivative exhibits superior pharmacokinetic properties compared to its deprotected analog, with a 3.2-fold increase in plasma half-life in murine models .
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